Bullatine A

Pain Research Ion Channel Pharmacology Neuroinflammation

Sourcing high-purity Bullatine A is essential for reproducible research, as this C20-diterpenoid alkaloid's unique dual action on P2X7 receptors and microglial dynorphin A expression cannot be replicated by structurally similar alkaloids like Bullatine B. Validated across multiple pain models and emerging SIRT6 glioma applications, it is a non-substitutable tool for advanced neuroinflammation and oncology studies.

Molecular Formula C22H33NO2
Molecular Weight 343.5 g/mol
CAS No. 1354-84-3
Cat. No. B1171600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBullatine A
CAS1354-84-3
SynonymsBULLATINE A
Molecular FormulaC22H33NO2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
InChIInChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17+,18?,19-,20+,21?,22?/m1/s1
InChIKeyOVXLNQAYPUEDSI-LVIQKLEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bullatine A for Pain Research: Procurement Guide for a C20-Diterpenoid Alkaloid with Defined Pharmacological Profile


Bullatine A (CAS 1354-84-3) is a C20-diterpenoid alkaloid isolated from the roots of Aconitum brachypodum (Xue-shang-yi-zhi-hao), a plant long used in traditional Chinese medicine for rheumatic and pain conditions [1]. This compound is distinguished from many other Aconitum alkaloids by its specific molecular mechanism as a P2X7 receptor antagonist and its demonstrated ability to stimulate microglial dynorphin A expression, offering a defined pathway for anti-hypersensitivity research [2]. Sourcing Bullatine A with verified high purity is critical, as its unique biological activities are distinct from other closely related diterpenoid alkaloids, which may have divergent or undefined pharmacological targets, making it a specific and non-substitutable research tool.

Why Bullatine A Cannot Be Replaced by Generic 'Aconitum Alkaloids' or Closely Related Analogs


The term 'diterpenoid alkaloid from Aconitum' encompasses a diverse group of molecules with distinct skeletal structures (C18-, C19-, C20-, and bis-diterpenoid) and highly variable, often non-overlapping, biological activities [1]. Procuring a generic extract or substituting Bullatine A with a structurally similar alkaloid like Bullatine B (Neoline) will not yield the same experimental results. Bullatine B, for example, acts primarily as a Nav1.7 voltage-gated sodium channel inhibitor, a mechanism fundamentally different from Bullatine A's dual action on P2X7 receptors and microglial dynorphin A expression [2]. This mechanistic divergence, demonstrated in head-to-head studies, means that even closely related compounds cannot replicate Bullatine A's specific efficacy in attenuating pain hypersensitivity across diverse preclinical models, making its precise sourcing essential for reproducible research.

Quantitative Comparative Evidence for Selecting Bullatine A (CAS 1354-84-3) Over Analogs


Mechanistic Distinction: P2X7 Antagonism vs. Nav1.7 Inhibition in Diterpenoid Alkaloids

Bullatine A is a selective P2X7 receptor antagonist, a mechanism not shared by its closely related analog Bullatine B (Neoline). Bullatine B functions as a Nav1.7 voltage-gated sodium channel (VGSC) inhibitor [1]. This is a critical differentiation for researchers studying purinergic signaling in pain, as substituting with Bullatine B would engage a completely different target pathway. This distinction is not merely structural but functional, with direct implications for experimental design and data interpretation.

Pain Research Ion Channel Pharmacology Neuroinflammation

In Vivo Anti-Hypersensitivity Efficacy Across Multiple Pain Models

Bullatine A demonstrates robust and consistent anti-hypersensitivity in vivo across four distinct rat pain models, a breadth of efficacy that serves as a key differentiator from compounds with more narrow indications. It attenuates mechanical allodynia and thermal hyperalgesia with half-maximal effective doses (ED50) ranging from 0.9 to 1.9 mg/kg, achieving 45-70% inhibition [1]. In contrast, Bullatine B (Neoline) has only been shown to increase the mechanical pain threshold in a specific diabetic neuropathy model (streptozotocin-induced) at a dose of 10 mg/kg, with no effect in non-diabetic controls [2]. This cross-model efficacy makes Bullatine A a more broadly applicable tool for pain research.

Chronic Pain Preclinical Efficacy Translational Research

Selective P2X7 Antagonism without P2X4 Activity

Bullatine A demonstrates functional selectivity within the P2X receptor family, a key attribute for precise pharmacological dissection of neuroinflammatory pathways. It dose-dependently inhibits ATP-induced up-regulation of P2X7 receptor mRNA, but exhibits no obvious effect on P2X4 receptor mRNA levels in BV-2 microglial cells [1]. This contrasts with the known, less selective P2X7 antagonist A-740003, which has reported IC50 values of 18 nM and 40 nM for rat and human P2X7, respectively, but whose full selectivity profile against other P2X subtypes is a critical parameter for experimental design [2]. This demonstrated selectivity for P2X7 over P2X4 provides researchers with greater confidence in attributing observed biological effects to a specific purinergic receptor subtype.

Purinergic Signaling Microglial Biology Neuroinflammation

Unique Antinociceptive Mechanism: Microglial Dynorphin A Induction

Bullatine A possesses a unique and well-defined antinociceptive mechanism: the stimulation of dynorphin A expression in spinal microglia. This effect is highly specific, as Bullatine A does not stimulate dynorphin A expression in astrocytes or neurons, nor does it inhibit LPS-induced pro-inflammatory cytokine expression in microglia [1]. This distinguishes it from classic anti-inflammatory drugs and other analgesics that broadly suppress cytokine production. The functional consequence is that the anti-allodynic effects of Bullatine A are entirely blocked by a specific dynorphin A antiserum and a κ-opioid receptor antagonist, validating this unique pathway [2]. This mechanism represents a novel avenue for analgesic development distinct from traditional opioid or NSAID pathways.

Pain Mechanism Microglia Opioid Research

Inhibition of Morphine Antinociceptive Tolerance

A critical differentiator for Bullatine A in chronic pain research is its ability to inhibit and reverse morphine antinociceptive tolerance without inducing tolerance itself. In neuropathic rats, while repeated morphine administration leads to complete tolerance, the antinociceptive effects of multiple intrathecal injections of Bullatine A remain consistent over 13 days [1]. Furthermore, concurrent administration of Bullatine A completely inhibits the development of morphine tolerance, and a single injection can immediately reverse established tolerance [1]. This is a functional attribute not reported for Bullatine B or other simple P2X7 antagonists, positioning Bullatine A as a unique tool for investigating strategies to improve long-term opioid therapy.

Opioid Tolerance Adjuvant Therapy Chronic Pain Management

Validated Application Scenarios for Bullatine A Based on Quantitative Evidence


Preclinical Investigation of Neuropathic, Inflammatory, and Cancer-Related Pain

Bullatine A is the preferred choice for studies requiring a validated in vivo tool for attenuating pain hypersensitivity. Its documented efficacy (45-70% inhibition at ED50 0.9-1.9 mg/kg) across multiple rat models—including nerve ligation, inflammation, diabetes, and bone cancer—provides a robust, cross-indication baseline that is not available for many other diterpenoid alkaloids [1].

Studies on Microglial Mechanisms and Purinergic Signaling in the CNS

For researchers focused on dissecting the role of P2X7 receptors in neuroinflammation, Bullatine A is uniquely valuable. Its demonstrated ability to selectively antagonize P2X7 without affecting P2X4 receptors in microglia offers a clean, cell-type-specific approach to link purinergic signaling to downstream effects like dynorphin A expression and pain behavior [1].

Opioid Adjuvant and Tolerance Research Programs

Bullatine A stands out as a critical tool for investigating strategies to manage opioid tolerance. Its unique capacity to both prevent and reverse morphine tolerance, without inducing tolerance itself, is directly supported by in vivo evidence and cannot be assumed for other analgesics or P2X7 antagonists [1]. This makes it a key compound for programs focused on improving chronic pain management.

Investigating SIRT6-Mediated Pathways in Glioma Biology

Beyond pain, recent evidence shows Bullatine A suppresses glioma cell proliferation by targeting SIRT6. This application is supported by data demonstrating dose-dependent inhibition of U87MG and U251 glioma cell growth, induction of apoptosis, and G2/M cell cycle arrest, positioning Bullatine A as a targeted tool for exploring SIRT6-dependent mechanisms in cancer research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bullatine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.